1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)thiourea
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Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and material science. This compound is characterized by the presence of a chloro-substituted aromatic ring, two methoxy groups, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 3-methoxypropyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)thiourea would depend on its specific biological activity. Generally, thioureas can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity, bind to receptor sites, or interfere with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)guanidine: Contains a guanidine group instead of thiourea.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical and biological properties. Thioureas are known for their ability to form strong hydrogen bonds and interact with various biological targets, making them valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C13H19ClN2O3S |
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Molecular Weight |
318.82 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C13H19ClN2O3S/c1-17-6-4-5-15-13(20)16-10-7-9(14)11(18-2)8-12(10)19-3/h7-8H,4-6H2,1-3H3,(H2,15,16,20) |
InChI Key |
XATMJAYCCIWHLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=S)NC1=CC(=C(C=C1OC)OC)Cl |
Origin of Product |
United States |
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